molecular formula C17H21N3O2 B3888890 N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide

N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide

Cat. No. B3888890
M. Wt: 299.37 g/mol
InChI Key: KPYUXFOWGKOGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as APY0201, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound belongs to the class of adamantyl urea derivatives and has been found to exhibit potent anti-inflammatory and immunomodulatory properties.

Mechanism of Action

N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects by inhibiting the activity of a key enzyme called dipeptidyl peptidase 4 (DPP4). DPP4 is involved in the regulation of various immune and inflammatory pathways, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a modulation of T-cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as a modulation of T-cell function. In addition, this compound has been found to inhibit the migration of immune cells to inflamed tissues, which can help to reduce tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high potency and selectivity for DPP4 inhibition. This makes it a useful tool for studying the role of DPP4 in various disease models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent and selective DPP4 inhibitors based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in other disease models, such as cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Scientific Research Applications

N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties and has shown promising results in preclinical studies.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c18-15(14-3-1-2-4-19-14)20-22-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUXFOWGKOGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=N4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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